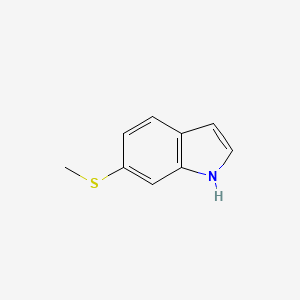

6-(methylthio)-1H-Indole

Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry and Chemical Biology

The indole nucleus is a fundamental heterocyclic motif that has captivated chemists for over a century. nih.gov Its unique electronic properties, arising from the delocalization of ten π-electrons across the bicyclic system, make it reactive yet stable. nih.gov In organic chemistry, the indole scaffold is a versatile building block for the synthesis of complex natural products and elaborate molecular architectures. google.com Classic reactions like the Fischer, Leimgruber–Batcho, and Bischler-Möhlau syntheses provide robust methods for its construction, while its susceptibility to electrophilic substitution, primarily at the C3 position, allows for extensive functionalization. nih.govmzcloud.org This reactivity is harnessed by chemists to create diverse libraries of compounds for various applications. rsc.org In chemical biology, indole derivatives are indispensable tools, serving as fluorescent probes to study biological processes and as structural mimics of the essential amino acid tryptophan to investigate protein-ligand interactions. nih.govrsc.org

The Role of Indole Core Structures in Drug Discovery and Development

The indole core is a recurring theme in pharmacology and a pillar of modern drug discovery. bohrium.com Its structure is embedded in numerous natural products and synthetic drugs, demonstrating a wide spectrum of biological activities. jmchemsci.com The indole ring's ability to form hydrogen bonds and engage in π-stacking interactions allows it to bind with high affinity to a multitude of biological targets, including enzymes and receptors. This structural versatility has led to the development of indole-based drugs across a vast range of therapeutic areas, such as anti-inflammatory agents (e.g., Indomethacin), anti-cancer drugs, and treatments for central nervous system disorders. google.combohrium.comacs.org The presence of the indole moiety in the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) highlights its intrinsic biocompatibility and importance in physiological processes. rsc.org Consequently, the indole scaffold is continuously explored by medicinal chemists to design novel therapeutic agents with improved efficacy and specificity. jmchemsci.comnih.gov

Research Trajectory of Sulfur-Containing Indole Derivatives

The introduction of sulfur into the indole scaffold represents a significant vector in medicinal chemistry research, offering a pathway to modulate the electronic and steric properties of the parent molecule. vulcanchem.com The sulfur atom, whether as a thioether (R-S-R), sulfoxide (B87167) (R-S(=O)-R), or sulfone (R-S(=O)₂-R), can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. vulcanchem.com Research has shown that sulfur-containing functional groups can act as hydrogen bond acceptors and participate in other non-covalent interactions, enhancing binding affinity to protein targets. semanticscholar.org

Synthetic strategies have been developed to selectively introduce sulfur at various positions of the indole ring. vulcanchem.com For instance, the reaction of indoles with electrophilic sulfur reagents can install thioether groups, which can then be further oxidized. semanticscholar.org These sulfur-functionalized indoles are actively being investigated for a range of bioactivities. Studies have revealed that incorporating a methylthio group can lead to potent antimicrobial, anti-inflammatory, and anticancer properties in resulting compounds. bohrium.comrsc.org This has spurred further exploration into the synthesis and biological evaluation of novel sulfur-containing indole derivatives. rsc.orgsigmaaldrich.com

Research Scope and Focus on 6-(methylthio)-1H-Indole

This article focuses specifically on the chemical compound This compound . While dedicated research on this parent compound is not extensively documented in publicly available literature, its significance is underscored by its use as a foundational scaffold in the synthesis of more complex, biologically active molecules. The subsequent sections will, therefore, concentrate on the research findings related to derivatives that feature the this compound core, providing insight into its chemical utility and therapeutic potential as explored through these advanced analogues.

The table below provides the basic chemical properties of the core compound of interest.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| Canonical SMILES | CSC1=CC2=C(C=C1)C=CN2 |

Research Findings on Derivatives of this compound

The scientific exploration of this compound is primarily visible through the synthesis and evaluation of its derivatives. These studies highlight the compound's role as a valuable intermediate in the generation of novel heterocyclic systems with potential therapeutic applications.

Synthesis and Bioactivity of Pyrimidine (B1678525) Derivatives

A notable area of research involves the incorporation of the this compound moiety into pyrimidine structures. One study detailed the synthesis of a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles . bohrium.comnih.gov In this work, the indole core, substituted with a methyl group on the nitrogen and a methylthio group at the 6-position, was used to construct these complex heterocyclic compounds. The resulting derivatives were evaluated for their biological activity, with several compounds exhibiting significant in vitro anticancer activity against human breast cancer cell lines. bohrium.comnih.gov Furthermore, certain compounds in the series demonstrated noteworthy anti-inflammatory properties. nih.gov This research underscores the potential of the 6-(methylthio)indole scaffold in developing dual-action therapeutic agents.

Formation of Complex Heterocyclic Systems

The utility of the 6-(methylthio)indole scaffold extends to the construction of more intricate ring systems. For example, researchers have synthesized 6-R-[1-(methylthio)-2,3,4,9-tetrahydro-1H-β-carbolin-1-yl] cyanamides by reacting 5-substituted tryptamines with N-cyanoimido-S,S-dimethyldithiocarbonate. This reaction creates a new carbon-carbon bond involving the indole ring, leading to a tetrahydro-β-carboline structure that retains the methylthio group. The structure of these complex molecules was confirmed using ¹H NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization of a Related Derivative

| Spectroscopic Data | Findings for Ethyl 3-(tert-butylamino)-6-(methylthio)-1H-indole-2-carboxylate |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.16 (br s, 1H), 7.73 (d, J=8.6 Hz, 1H), 7.14 (s, 1H), 7.00 (d, J=8.7 Hz, 1H), 4.96 (br s, 1H), 4.40 (q, J=7.1 Hz, 2H), 2.54 (s, 3H), 1.43 (t, J=7.1 Hz, 3H), 1.34 (s, 9H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 162.6, 136.5, 136.4, 123.4, 121.7, 119.2, 115.8, 108.5, 60.4, 54.4, 30.6, 16.1, 14.5 |

| Infrared (IR) (film, cm⁻¹) | 3337, 2974, 1673, 1560, 1230, 675 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₆H₂₃N₂O₂S [M+H]⁺: 307.1480, Found: 307.1474 |

Data sourced from a study on substituted aminoindoles.

This detailed spectroscopic information confirms the structural integrity of the 6-(methylthio)indole core within a more complex molecule and serves as a crucial reference for researchers working with this scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHQAKYJGTLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600582 | |

| Record name | 6-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202584-22-3 | |

| Record name | 6-(Methylthio)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202584-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylthio 1h Indole and Its Advanced Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Synthesis

The construction of the indole ring system has been a subject of intense research for over a century. A variety of named reactions and modern catalytic methods have been developed to access diverse indole structures.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

One of the most established and reliable methods for synthesizing substituted indoles is the Fischer indole synthesis, first reported by Emil Fischer in 1883. wikipedia.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org While the direct synthesis of the parent indole can be challenging with this method, it is highly effective for producing indoles with substituents at the 2- and/or 3-positions. wikipedia.org For the synthesis of 6-(methylthio)-1H-indole, a (4-(methylthio)phenyl)hydrazine would be reacted with a suitable aldehyde or ketone under acidic conditions, such as with hydrochloric acid, sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride. wikipedia.org

The general mechanism proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation is followed by a nih.govnih.gov-sigmatropic rearrangement to generate a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org

Adaptations of the Fischer indole synthesis have been developed to improve yields and expand its scope. For instance, a one-pot synthesis using microwave irradiation has been successfully employed for the synthesis of indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org Furthermore, modern variations have addressed some of the limitations of the classical method, such as the need for harsh acidic conditions and the potential for undesired side reactions with sensitive functional groups. bhu.ac.inthermofisher.com A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, which then undergoes the Fischer cyclization. wikipedia.org This approach expands the range of accessible starting materials. wikipedia.org

| Reaction | Description | Key Reagents | Reference |

| Classical Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazine and a carbonyl compound. | Phenylhydrazine, Aldehyde/Ketone, Acid (Brønsted or Lewis) | wikipedia.org |

| Microwave-Assisted Fischer Synthesis | One-pot synthesis often used for indole-2-carboxylic acid formation. | Phenylhydrazine, Pyruvic acid, Microwave irradiation | wikipedia.org |

| Buchwald Modification | Palladium-catalyzed formation of N-arylhydrazones from aryl bromides. | Aryl bromide, Hydrazone, Palladium catalyst | wikipedia.org |

Palladium-Catalyzed Reaction Strategies for Indole Construction

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for constructing and functionalizing complex molecules, including indoles. nih.govbohrium.comresearchgate.net These strategies often involve the formation of key carbon-carbon or carbon-nitrogen bonds under relatively mild conditions.

One prominent palladium-catalyzed approach to indole synthesis is through intramolecular C-H bond amination. nih.gov For instance, Hartwig and co-workers developed a redox-neutral intramolecular synthesis of indoles using oxime esters as both the amine source and the oxidant. nih.gov The proposed mechanism involves the oxidative addition of Pd(0) to the N-O bond of the oxime, followed by C-H activation and C-N reductive elimination to furnish the indole product. nih.gov

Multi-component reactions catalyzed by palladium provide a convergent route to indoles from simpler starting materials. nih.gov The Catellani-type reaction, which utilizes a palladium/norbornene cooperative catalysis system, enables the vicinal difunctionalization of an aryl halide and its ortho-C-H bond, which can be applied to indole synthesis. nih.gov Furthermore, palladium-catalyzed strategies for the intramolecular C-N bond formation have been developed, demonstrating good functional group tolerance and scalability. bohrium.com These reactions can utilize a variety of starting materials, including enamines derived from o-haloaryl esters and various amines. bohrium.com

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(0) / Oxime Ester | Intramolecular C-H Amination | Redox-neutral, no external oxidant needed. | nih.gov |

| Pd / Norbornene | Catellani-Type Reaction | Vicinal difunctionalization of aryl halides. | nih.gov |

| Pd₂(dba)₃ / t-Bu₃P•HBF₄ | Intramolecular C-N Arylation | Good substrate scope, scalable. | bohrium.com |

| PdCl₂(MeCN)₂ | Oxidative Heck Reaction | Construction of fused ring systems. | beilstein-journals.org |

Copper-Mediated Cross-Coupling Reactions in Indole Functionalization

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for indole synthesis and functionalization. researchgate.netbohrium.com Copper's low toxicity and high catalytic activity make it an attractive choice for developing sustainable synthetic protocols. bohrium.com

Various copper-catalyzed annulation reactions have been developed for the construction of the indole core from a range of nitrogen-containing substrates, including anilines, o-alkynylanilines, and enamines. bohrium.com For instance, the copper-catalyzed tandem reaction between 2-alkynyl-N-arylideneanilines and alcohols can yield N-(alkoxybenzyl) indoles. researchgate.net The Castro-Stephens reaction, a copper-induced cyclization, is another valuable tool in indole synthesis. researchgate.net

Copper-mediated cross-coupling reactions are also widely used for the direct functionalization of the indole ring. For example, the C-H arylation of indoles can be achieved using diaryliodonium salts in the presence of a copper catalyst. mdpi.com This method can be selective for the C3-position of the indole. mdpi.com Furthermore, copper-catalyzed C-S cross-coupling reactions allow for the direct thiolation of heterocycles, including indoles, with thiols, providing a direct route to methylthio-substituted indoles. wpmucdn.com

| Catalyst | Reaction Type | Substrates | Reference |

| CuI | Tandem Cyclization | 2-Alkynyl-N-arylideneanilines, Alcohols | researchgate.net |

| Cu(OTf)₂ | C3-Arylation | Indoles, Diaryliodonium salts | mdpi.com |

| CuI / 2,2'-bipyridine | C-H Thiolation | Indoles, Thiols | wpmucdn.com |

| Cu(OAc)₂ | Oxidative Decarboxylative Coupling | Imidazo[1,2-a]pyridines, 3-Indoleacetic acids | acs.org |

Regioselective Functionalization of the Indole Nucleus

The reactivity of the indole ring allows for selective functionalization at various positions. The presence of the methylthio group at the 6-position can influence the regioselectivity of these reactions.

Electrophilic Substitution Pathways on the Indole Ring

Indole is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. bhu.ac.in The most reactive position for electrophilic attack is the C3 position of the pyrrole (B145914) ring, which is significantly more reactive than benzene (B151609). wikipedia.orgpearson.com This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene ring. bhu.ac.in

Common electrophilic substitution reactions on the indole ring include nitration, sulfonation, halogenation, Friedel-Crafts acylation, and the Mannich reaction. quimicaorganica.org The Vilsmeier-Haack formylation, for example, occurs exclusively at the C3 position at room temperature. wikipedia.org

| Reaction | Reagents | Position of Substitution | Reference |

| Nitration | Nitric acid in acetic anhydride | C3 | quimicaorganica.org |

| Sulfonation | SO₃-pyridine complex | C3 | quimicaorganica.org |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C3 | wikipedia.orgquimicaorganica.org |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 | wikipedia.orgquimicaorganica.org |

Nucleophilic Substitution Reactions Involving the Methylthio Moiety

The methylthio group itself can be a site for chemical modification. While direct nucleophilic aromatic substitution on the indole ring is generally difficult, the methylthio group can be involved in nucleophilic substitution reactions. For instance, in a study on 1-methoxy-6-nitroindole-3-carbaldehyde, the methoxy (B1213986) group at the 1-position was displaced by various nucleophiles. nii.ac.jp A similar reactivity pattern could be envisioned for a methylthio group at other positions under appropriate conditions.

More commonly, the sulfur atom of the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized species are good leaving groups and can be displaced by nucleophiles. This strategy provides an indirect method for introducing other functional groups at the position originally occupied by the methylthio group.

Furthermore, the methylthio group can be introduced onto the indole ring via nucleophilic substitution. For example, a study demonstrated the synthesis of 2-methylthio-6-nitroindole-3-carbaldehyde from a 1-methoxy precursor by reaction with sodium thiomethoxide (NaSCH₃). nii.ac.jp This indicates that a suitably activated indole substrate can undergo nucleophilic substitution to install a methylthio group.

Directed Lithiation Strategies for Specific Substitutions on the Indole Core

Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org In the context of the indole nucleus, the intrinsic reactivity often leads to substitution at the C2 or C3 positions. However, by employing a directing group (DMG), typically a Lewis basic moiety that coordinates to the organolithium reagent, deprotonation can be guided to a specific ortho-position. baranlab.org

Strategies for achieving substitution at less intrinsically reactive positions, such as C4, have been developed. These methods often rely on installing a directing group on the indole nitrogen or at the C3 or C5 positions. For instance, π-complexation of the indole's benzene ring to an electron-withdrawing metal fragment like –Cr(CO)3 can enhance the kinetic acidity of the C–H bonds, facilitating C4-lithiation. rsc.org Similarly, Garg and co-workers have demonstrated that an indolyl carbamate (B1207046) group at the nitrogen can direct lithiation to the C4 position, enabling the introduction of various electrophiles. rsc.org

While direct C6-lithiation is less common, the principles of directed metalation can be applied. A suitably positioned directing group could facilitate deprotonation at the C7 or C5 positions. For the this compound, the methylthio group itself is not a strong directing group for lithiation. Therefore, functionalization often relies on pre-functionalized starting materials or alternative strategies. One general approach involves the lithiation of a halogenated indole, such as a 6-bromo-1-protected-indole, followed by quenching with an appropriate sulfur electrophile like dimethyl disulfide to install the methylthio group. Strategies for C2-allylation, for example, often involve the lithiation of the C2 position via lithium-halogen exchange or deprotonation, a process that requires a directing group at N1. nih.govresearchgate.net

An alternative to direct C-H activation is the use of N-protected indoles where the protecting group also serves as a DMG. For example, N,N-diisopropyl-1-methyl-1H-indole-2-carboxamide has been shown to undergo lithiation, although typically at other positions. unito.itrsc.org The choice of organolithium base and reaction conditions is crucial for controlling the regioselectivity of these transformations. unito.it

Multicomponent Reactions Towards Complex Indole-Based Systems

Multicomponent reactions (MCRs) have become indispensable tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netarkat-usa.org The indole scaffold is a frequent participant in MCRs, typically leveraging the nucleophilicity of its C3 position. nih.govnih.gov

A variety of MCRs have been developed to synthesize complex indole-based systems. The Ugi-azide multicomponent reaction, for instance, can involve indole as a key building block. nih.gov Another approach assembles the indole core itself through an MCR. A two-step sequence involving an Ugi four-component reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization, yields multi-substituted indole-2-carboxamides under mild, metal-free conditions. rsc.org This method offers a modular approach to substituted indoles, where a 4-(methylthio)aniline (B85588) could serve as a precursor to a 6-(methylthio)-indole derivative.

More intricate fused heterocyclic systems can also be accessed. A one-pot, three-component reaction of indole, dimedone, and 3-phenacylideneoxindoles, catalyzed by p-toluenesulfonic acid, yields functionalized indolin-2-ones. nih.gov Recently, a unique MCR for the modular assembly of indole-fused seven-membered heterocycles has been reported. rsc.org This reaction assembles indole, formaldehyde, and an amino hydrochloride to produce indole-fused oxadiazepines. rsc.org

The following table summarizes selected multicomponent reactions involving indole derivatives, showcasing the diversity of accessible structures.

| Reaction Type | Reactants | Product | Key Features | Ref |

| Ugi-based Indole Synthesis | Substituted anilines, glyoxal dimethyl acetal, formic acid, isocyanides | Multi-substituted indole-2-carboxamides | Metal-free, mild conditions, builds the indole core | rsc.org |

| Indole-fused Oxadiazepine Synthesis | Indole, formaldehyde, amino hydrochloride | Indole-fused seven-membered heterocycles | Modular assembly, creates fused systems | nih.govrsc.org |

| Pyrano[2,3-d]pyrimidine Synthesis | Indole, malononitrile (B47326), barbituric acids | Pyrano[2,3-d]pyrimidines | Magnetic nanoparticle catalyst (Fe3O4-NPs) | nih.gov |

| 6-Indolylpyridine-3-carbonitrile Synthesis | 3-Acetylindole, aromatic aldehydes, ethyl cyanoacetate, ammonium (B1175870) acetate | 6-Indolylpyridine-3-carbonitriles | Piperidine catalyst, one-pot reaction | nih.gov |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. academie-sciences.fr Key principles include the use of alternative energy sources, environmentally benign solvents like water, and catalytic methods to improve efficiency and reduce waste. researchgate.net The synthesis of indole derivatives has significantly benefited from the application of these principles.

Ultrasound has been successfully applied to the synthesis of various indole derivatives. For example, the synthesis of bis(indolyl)methanes from indoles and aldehydes can be efficiently catalyzed by 1-hexenesulphonic acid sodium salt in water under ultrasonic irradiation at room temperature. nih.gov This method highlights the synergy of using an aqueous medium and ultrasound to create an environmentally friendly process. nih.gov Similarly, a one-pot, three-component synthesis of novel indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties was achieved with high yields (82–93%) and short reaction times (15–35 min) using ultrasound. academie-sciences.fr

The synthesis of 3-substituted indoles from indole, an aldehyde, and malononitrile can be promoted by the combination of a deep eutectic solvent (DES) and ultrasound, demonstrating a synergistic effect that enhances reaction efficiency. tandfonline.com Furthermore, ultrasound has been used to induce the three-component cyclocondensation of reactants like 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aromatic aldehydes to form complex heterocyclic systems. nih.gov

The table below compares conventional heating with ultrasound-assisted synthesis for selected indole derivatives.

| Reaction | Method | Conditions | Time | Yield (%) | Ref |

| Synthesis of Indole-oxadiazole-triazoles | Conventional | Reflux | 5-7 h | 55-78 | academie-sciences.fr |

| Synthesis of Indole-oxadiazole-triazoles | Ultrasound | 40 kHz | 15-35 min | 82-93 | academie-sciences.fr |

| Synthesis of Pyrimido[4,5-b]quinoline-diones | Conventional | Reflux | 2-3 h | 75-85 | nih.gov |

| Synthesis of Pyrimido[4,5-b]quinoline-diones | Ultrasound | 40 kHz | 20-30 min | 85-95 | nih.gov |

Microwave (MW) irradiation is another cornerstone of green synthetic chemistry, providing rapid and efficient heating that often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.com Microwave-assisted organic synthesis is characterized by its clean, rapid, and efficient nature. tandfonline.com

The synthesis of the indole scaffold and its derivatives has been extensively improved using this technology. A solvent-free, microwave-assisted Bischler indole synthesis provides a mild and environmentally friendly route to 2-arylindoles. organic-chemistry.org This method avoids organic solvents and toxic metal catalysts, achieving good yields in just 45-60 seconds of irradiation. organic-chemistry.org Similarly, an unprecedented green methodology for the cycloisomerization of 2-alkynylaniline derivatives to form indoles uses microwave irradiation in water without any added catalyst, acid, or base—a transformation that does not proceed with conventional heating. researchgate.net

Specifically relevant to the target compound class, a pseudo three-component reaction for the synthesis of functionalized N-methyl-1,4-dihydropyridines has been developed using microwave irradiation. This catalyst- and solvent-free method reacts (E)-N-methyl-1-(methylthio)-2-nitroethenamine with aromatic aldehydes to produce compounds such as N,1-Dimethyl-6-(methylthio)-3,5-dinitro-4-(aryl)-1,4-dihydropyridin-2-amine in high yields. rsc.org This demonstrates the direct applicability of microwave synthesis for creating complex molecules bearing the methylthio group. rsc.org

The following table presents examples of microwave-assisted synthesis of indole derivatives.

| Product | Reactants | Method | Time | Yield (%) | Ref |

| 2-Arylindoles | Anilines, phenacyl bromides | MW (540 W), solvent-free | 45-60 s | 52-75 | organic-chemistry.org |

| Thiazole, Imidazole-Indole Hybrids | Indole precursors | MW | - | 68-85 | asianpubs.org |

| Spiro-[indole-thiazolidine] derivatives | Isoniazid, isatin, mercaptoacetic acid | MW | 7 min | - | tsijournals.com |

| N,1-Dimethyl-6-(methylthio)-1,4-dihydropyridines | (E)-N-methyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes | MW (100 °C), solvent-free | - | 85-92 | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methylthio 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-(methylthio)-1H-indole derivatives. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a definitive assignment of the molecular skeleton and substituent positions can be achieved.

In another example, the ¹H NMR spectrum of 3-methyl-2-(methylthio)-1-tosyl-1H-indole shows the S-CH₃ protons as a singlet at δ 2.51 ppm. The aromatic protons of the indole (B1671886) ring appear as a multiplet between δ 7.10 and 7.65 ppm. For indole-3-acetamide (B105759) derivatives, the indole NH proton signal is typically observed around δ 10.14 ppm in acetone-d₆. These examples demonstrate the power of ¹H NMR in identifying key functional groups and their electronic environment within complex indole structures.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. In a derivative like 3-methyl-2-(methylthio)-1-tosyl-1H-indole, the carbon of the methylthio group (S-CH₃) resonates at approximately δ 18.3 ppm. The indole carbons C-2 and C-3, which are directly bonded to the sulfur and a methyl group respectively, appear at δ 137.8 and δ 129.5 ppm. The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents on the indole ring.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of this compound

| Functional Group | 6-R-[1(methylthio)-2,3,4,9-tetrahydro-1H-β-carbolin-1-yl] cyanamides | 3-methyl-2-(methylthio)-1-tosyl-1H-indole |

|---|---|---|

| SCH₃ | 2.46 - 2.50 (s) | 2.51 (s) |

| Indole NH | 10.86 - 10.92 (br s) | N/A (N-tosylated) |

| Aromatic H | 6.98 - 7.56 (m) | 7.10 - 7.65 (m) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a fingerprint for the molecule's structure. For the derivative 6-R-[1(methylthio)-2,3,4,9-tetrahydro-1H-β-carbolin-1-yl] cyanamide, the molecular ion (M⁺) peak is observed at m/z 258 (20%). The fragmentation pattern is dominated by a base peak at m/z 143, corresponding to a key structural fragment.

In the case of 3-methyl-2-(methylthio)-1-tosyl-1H-indole, the molecular ion [M]⁺ is detected at m/z 331. Its fragmentation is characterized by the loss of the tosyl group to give a major fragment at m/z 176, followed by the loss of the methylthio group (SCH₃), resulting in a fragment at m/z 129. The study of these fragmentation pathways is essential for confirming the connectivity of the atoms within the molecule. The analysis of novel psychoactive substances, which can include complex indole derivatives, heavily relies on such MS techniques for identification.

Table 2: Characteristic Mass Spectrometric Fragments for Derivatives of this compound

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|

| [1-(methylthio)-2,3,4,9-tetrahydro-1H-ß-carbolin-1-yl]cyanamide | 258 [M⁺] | 143, 130 |

| 3-methyl-2-(methylthio)-1-tosyl-1H-indole | 331 [M]⁺ | 176 [M - Tosyl]⁺, 129 [M - Tosyl - SCH₃]⁺, 91 [C₇H₇]⁺ |

Vibrational and Electronic Spectroscopy for Functional Group and Electronic System Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, IR spectroscopy can confirm the presence of key bonds such as N-H, C-H, C=C, and C-S.

In the IR spectrum of 6-hydroxy-1H-indole derivatives, a characteristic broad absorption band for the O-H stretch is observed around 3340 cm⁻¹. The N-H stretch of the indole ring typically appears in the same region. Aromatic C-H stretching vibrations are generally found between 3010 and 3050 cm⁻¹. For the derivative 3-methyl-2-(methylthio)-1-tosyl-1H-indole, strong absorptions corresponding to the symmetric and asymmetric S=O stretching of the tosyl group are prominent at 1173 cm⁻¹ and 1365 cm⁻¹, respectively. The C-S stretching vibration is expected at a lower frequency, around 682 cm⁻¹.

Table 3: Typical Infrared (IR) Absorption Frequencies for Functional Groups in Indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Indole N-H | Stretch | ~3340 | |

| Aromatic C-H | Stretch | 3010 - 3050 | |

| C-S | Stretch | ~682 | |

| S=O (Tosyl) | Asymmetric Stretch | 1365 | |

| S=O (Tosyl) | Symmetric Stretch | 1173 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system possesses a conjugated π-electron system that gives rise to characteristic absorption bands in the UV region. The position and intensity of these absorptions can be influenced by substituents on the indole ring.

While specific UV-Vis data for this compound is not detailed in the provided search results, the electronic properties of indole and its derivatives are well-documented. Typically, indoles exhibit two main absorption bands. The first, higher energy band (around 200-220 nm) is referred to as the B-band, and the second, lower energy band (around 260-290 nm) is the L-band, which often shows fine structure. The introduction of a methylthio group, a chromophore, at the 6-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the sulfur atom. The use of UV light is also a common method for visualizing indole compounds in techniques like thin-layer chromatography (TLC).

Infrared (IR) Spectroscopy

X-ray Crystallography for Precise Solid-State Molecular Architecture

Although a crystal structure for this compound itself was not found, data for analogous substituted indoles can provide valuable insights. For example, single-crystal X-ray diffraction of a 3-substituted tosylindole derivative reveals a dihedral angle of 85.2° between the planes of the tosyl phenyl group and the indole ring. This type of analysis also confirms specific geometric parameters, such as the O=S=O bond angle (119.5°) and S–O bond lengths (1.43 Å) in the sulfonyl group. Such data is critical for understanding intermolecular interactions, like π-stacking, which was observed between indole rings in the crystal packing of this derivative.

Conformational Analysis and Stereochemical Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives of this compound, understanding the preferred conformation is key to comprehending their chemical reactivity and biological interactions.

In the solid-state structure of an analogous 3-substituted tosylindole, the methylthio (SCH₃) group was found to lie orthogonal to the plane of the indole ring. This conformation is adopted to minimize steric hindrance with the adjacent substituent at the C3 position. For the parent this compound, the rotation around the C6-S bond would be a key conformational feature. Theoretical calculations and solution-phase NMR studies, such as those employing the Nuclear Overhauser Effect (NOE), would be instrumental in determining the preferred orientation of the methylthio group relative to the indole ring in the absence of a crystal structure. For more complex derivatives, such as the tetrahydro-β-carbolines formed from tryptamines, the stereochemistry of the newly formed chiral centers is a critical aspect defined by the reaction mechanism.

Biological Activity Research and Mechanistic Elucidation in Vitro Investigations

In Vitro Anticancer Activity Studies of 6-(methylthio)-1H-Indole Derivatives

Derivatives of this compound have demonstrated significant anticancer activity across various cancer cell lines. researchgate.netbohrium.com These studies highlight the versatility of the indole (B1671886) scaffold in developing novel therapeutic agents. researchgate.net The structural modifications of the parent compound have led to the identification of potent molecules with promising antineoplastic properties. nih.gov

The cytotoxic and antiproliferative effects of this compound derivatives have been rigorously evaluated against a panel of human cancer cell lines. A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles was synthesized and tested for its anticancer potential against breast cancer cell lines. researchgate.netbamu.ac.in Notably, compounds 4b , 4e , and 4h from this series exhibited prominent cytotoxicity against the human breast carcinoma MCF-7 cell line, with GI50 values of 2.0, 0.5, and 0.5 µM, respectively. bamu.ac.intandfonline.com

Another study focused on pyrazole-indole hybrids, where compounds 7a and 7b showed excellent anticancer activity against the HepG2 cancer cell line, with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively. acs.org These values were significantly lower than the standard reference drug, doxorubicin. acs.org Furthermore, a series of thiazolyl-indole-2-carboxamide derivatives were synthesized and evaluated, with compounds 6e and 6i demonstrating potent cytotoxicity against various tested cell lines, with IC50 values ranging from 4.36 to 23.86 μM. acs.org

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 4b | MCF-7 | 2.0 | bamu.ac.intandfonline.com |

| 4e | MCF-7 | 0.5 | bamu.ac.intandfonline.com |

| 4h | MCF-7 | 0.5 | bamu.ac.intandfonline.com |

| 7a | HepG2 | 6.1 ± 1.9 | acs.org |

| 7b | HepG2 | 7.9 ± 1.9 | acs.org |

| 6e | Various | 4.36 - 23.86 | acs.org |

| 6i | Various | 4.36 - 23.86 | acs.org |

This table is interactive. Click on the headers to sort the data.

The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Research has shown that indole compounds can induce apoptosis in various human cancer cell models, including breast, colon, and prostate cancers. nih.gov The molecular mechanisms are multifaceted and involve the regulation of pro- and anti-apoptotic factors. nih.gov

One of the primary mechanisms involves the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of mitochondrial cytochrome C and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis. nih.gov For instance, certain novel indazole derivatives have been shown to induce apoptosis through the overexpression of cytochrome C, thereby activating the intrinsic apoptotic pathway. researchgate.net

Furthermore, some indole derivatives have been found to induce apoptosis in HepG2 and Huh-7 cells through the significant activation of caspase 3/7 at all tested concentrations. researchgate.net The ability of these compounds to trigger apoptotic cell death underscores their potential as effective anticancer agents.

In addition to inducing apoptosis, certain derivatives of this compound have been shown to interfere with the cell cycle progression in cancer cells. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.

Studies on novel pyrazole-indole hybrids revealed that the two most potent compounds, 7a and 7b , were able to arrest the cell cycle in HepG2 cells. acs.org Similarly, a series of thiazolyl-indole-2-carboxamide derivatives, specifically compounds 6i and 6v , were found to induce cell cycle arrest at the G2/M phase. acs.org This arrest prevents the cancer cells from entering mitosis and proliferating further. The ability of these compounds to halt cell cycle progression provides another avenue for their anticancer activity.

The anticancer effects of this compound derivatives are also mediated through the modulation of various intracellular signaling pathways that are critical for cancer cell survival and proliferation. One such pathway involves the generation of reactive oxygen species (ROS). Excess ROS can cause damage to cellular components and activate cell death processes. researchgate.net For example, one study found that an indole derivative could inhibit COX-2, leading to a decrease in ROS production as a potential anti-inflammatory and anticancer mechanism. tandfonline.com

Furthermore, indole compounds have been shown to influence key signaling molecules such as p53 and c-jun. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activation can lead to cell cycle arrest and apoptosis. The c-jun protein, a component of the AP-1 transcription factor, is involved in cell proliferation and survival. The modulation of these and other signaling pathways, such as NF-κB, is a significant aspect of the anticancer mechanism of indole derivatives. nih.gov

Mitochondria are central to cellular metabolism and are also key regulators of apoptosis. nih.gov Mitochondrial dysfunction is increasingly recognized as a target for cancer therapy. nih.gov Research has indicated that certain compounds can trigger the accumulation of mitochondrial ROS and disrupt the electron transport chain, leading to mitochondrial dysfunction and subsequent cell death in cancer cells. researchgate.net

The induction of apoptosis by many indole compounds is linked to the mitochondrial pathway. nih.gov This involves the release of cytochrome C from the mitochondria into the cytoplasm, which then activates the caspase cascade. nih.gov This process highlights the critical role of mitochondria in mediating the anticancer effects of these compounds.

Modulation of Intracellular Signaling Pathways (e.g., Reactive Oxygen Species, p-53, c-jun)

In Vitro Anti-inflammatory Properties

In addition to their anticancer activities, derivatives of this compound have demonstrated significant anti-inflammatory properties in vitro. researchgate.nettandfonline.com Inflammation is a complex biological response that is implicated in various diseases, including cancer.

A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles, which showed anticancer activity, was also evaluated for its anti-inflammatory potential. researchgate.net Compounds 4a , 4c , 4e , 4g , and 4i from this series exhibited significant anti-inflammatory activities. researchgate.netbamu.ac.in Another study on 1,5-disubstituted indole derivatives reported anti-inflammatory activity ranging from 12.12% to 65.51% inhibition. researchgate.net

The anti-inflammatory mechanism of some indole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. tandfonline.com For instance, compound 25 in one study showed potent inhibition of both COX-1 and COX-2 with a higher selectivity for COX-2. tandfonline.com Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α. nih.gov

Antimicrobial and Antifungal Activity Assessments (In Vitro)

Derivatives of methylthio-indole have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

The antibacterial potential of various indole derivatives containing a methylthio group has been a subject of investigation. A modular synthesis approach has led to the creation of novel 3-((substitutedphenyl)amino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives, which have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In another study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and tested against eight bacterial strains. nih.gov These compounds exhibited significant antibacterial activity, in some cases exceeding that of the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) by a factor of 10 to 50. nih.gov The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov

Furthermore, novel thiazole-quinolinium derivatives, some synthesized using indole-2-carboxaldehyde or 4-(methylthio)benzaldehyde, have demonstrated potent, broad-spectrum antibacterial activity. rsc.org These compounds were effective against a majority of the tested Gram-positive strains, including four methicillin-resistant Staphylococcus aureus (MRSA) strains, and some Gram-negative strains. rsc.org Some of these derivatives were found to be 100 times more potent than methicillin (B1676495) against MRSA strains. rsc.org

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Tested Bacteria | Observed Activity/MIC Values | Reference(s) |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria (En. cloacae, E. coli, M. flavus) | MIC: 0.004–0.03 mg/mL; MBC: 0.008–0.06 mg/mL. Most active compound (8) showed excellent activity against En. cloacae (MIC 0.004 mg/mL). | nih.gov |

| Thiazole-quinolinium derivatives | Gram-positive (S. aureus, MRSA, S. epidermidis, VRE) & Gram-negative bacteria | MICs against S. aureus ranged from 1–32 μg/mL. MICs against S. epidermidis ranged from 0.25 to 16 μg/mL. | rsc.org |

This table is interactive. Click on the headers to sort.

The antifungal properties of methylthio-indole derivatives have also been explored. Synthesized N-methyl indole derivatives demonstrated well to moderate activity against various fungal species. Similarly, a series of novel indole-triazole derivatives incorporating azetidinone and thiazolidinone moieties, which also contained a methylthio group, were synthesized and showed valuable antifungal characteristics when compared against the standard drug Griseofulvin. pnrjournal.com

A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported good to excellent antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.06 mg/mL. nih.gov Among the tested fungal species, Trichoderma viride was the most sensitive, while Aspergillus fumigatus was the most resistant. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Tested Fungi | Observed Activity/MIC Values | Reference(s) |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride, A. fumigatus, C. albicans and others | MIC: 0.004–0.06 mg/mL. Compound 15 was the most potent. T. viride was the most sensitive species. | nih.gov |

| Indole-triazole-azetidinone/thiazolidinone derivatives | Fungal species | Showed valuable antifungal efficacy compared to the standard drug Griseofulvin. | pnrjournal.com |

This table is interactive. Click on the headers to sort.

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antibiotics. nih.gov Consequently, inhibiting biofilm formation is an attractive therapeutic strategy. nih.gov Indole and its derivatives have been shown to interfere with the quorum sensing (QS) systems that regulate biofilm formation in many pathogens. nih.govfrontiersin.org

Research has demonstrated that derivatives of 3-(2-isocyanobenzyl)-1H-indole can inhibit the formation of biofilms by Serratia marcescens. nih.gov Specifically, 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) at a concentration of 1.56 μg/mL significantly inhibited biofilm formation by 42% and could destroy the architecture of established biofilms. nih.gov Other indole derivatives, such as 6-fluoroindole (B127801) and 7-methylindole, also suppressed biofilm formation and the production of virulence factors in S. marcescens. frontiersin.org Furthermore, analogues of meridianins, which are indole alkaloids, have shown powerful inhibitory activity against biofilm formation by S. aureus (MRSA). nih.gov

Antifungal Efficacy Against Fungal Species

Other Significant In Vitro Biological Activities

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase is a key therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. researchgate.netmdpi.com A series of synthesized indole-3-acetamide (B105759) derivatives displayed good to moderate inhibitory activity against the α-amylase enzyme, with IC₅₀ values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. nih.gov Several of these derivatives showed potential comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.92 ± 0.40 μM). nih.gov

While direct α-amylase inhibition data for this compound is limited, a complex hybrid molecule, N-(2-(1H-Indol-3-yl)ethyl)-2,7,7-trimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, has been synthesized in the context of developing potential antidiabetic agents. acs.org Another study on pyrazolone (B3327878) derivatives identified that compounds with a 4-(methylthio)phenyl group were potent antihyperglycemic agents in diabetic mice. acs.org These findings suggest that the methylthio-phenyl-indole moiety could be a valuable structural component in the design of new antihyperglycemic compounds.

Table 3: α-Amylase Inhibitory Activity of Indole-3-Acetamide Derivatives

| Compound | α-Amylase Inhibition IC₅₀ (μM) |

|---|---|

| Derivative 6 | 1.09 ± 0.11 |

| Derivative 11 | 1.15 ± 0.09 |

| Derivative 15 | 1.11 ± 0.21 |

| Derivative 18 | 1.10 ± 0.15 |

Data sourced from reference nih.gov. This table is interactive.

Applications of 6 Methylthio 1h Indole and Its Derivatives in Materials Science and Engineering Research

Exploration in Organic Light-Emitting Diodes (OLEDs) and Electronic Properties

Derivatives of indole (B1671886) are recognized for their potential in electronic applications, including as components in Organic Light-Emitting Diodes (OLEDs). The electronic properties of these materials are crucial for their function in such devices. While specific research on 6-(methylthio)-1H-indole in OLEDs is not extensively detailed in the provided results, the broader class of indole derivatives is of interest. The electronic characteristics of these compounds, such as their charge transport capabilities, are key to their performance. For instance, some organic compounds are used in the electron transport layer or light-emissive layer of OLEDs. epo.org The suitability of a material for these layers depends on its ability to efficiently transport electrons and/or emit light.

The electronic properties of indole derivatives can be investigated using computational methods like Density Functional Theory (DFT), which can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are vital for understanding the charge injection and transport properties of a material within an OLED device structure.

Table 1: Relevant Electronic Properties of Indole Derivatives for OLEDs

| Property | Description | Relevance to OLEDs |

| HOMO Energy Level | The energy of the highest occupied molecular orbital. | Determines the efficiency of hole injection from the anode. |

| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital. | Determines the efficiency of electron injection from the cathode. |

| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | Influences the color of light emitted and the device's operating voltage. |

| Electron Mobility | The ease with which an electron can move through the material. | Crucial for efficient charge transport in the electron transport layer. |

| Hole Mobility | The ease with which a hole can move through the material. | Important for efficient charge transport in the hole transport layer. |

Investigation in Organic Solar Cells and Photovoltaic Technologies

Indole derivatives have been investigated as components in organic solar cells, particularly in dye-sensitized solar cells (DSSCs). researchgate.net In these devices, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. The efficiency of this process is highly dependent on the electronic structure of the dye.

Recent theoretical studies have explored the potential of 3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole derivatives as sensitizers in DSSCs. researchgate.net These studies use DFT and time-dependent DFT (TD-DFT) to calculate key photovoltaic parameters. The research indicates that modifying the π-bridge of these molecules can significantly influence their optoelectronic properties. researchgate.net For example, certain designed dyes based on this thieno-indole core show promising characteristics like a redshifted maximum absorption wavelength (λMax), high light-harvesting efficiency (LHE), and a favorable open-circuit voltage (VOC) when compared to reference dyes. researchgate.net

Table 2: Theoretical Photovoltaic Properties of a Designed 3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole Derivative

| Parameter | Value | Significance in Solar Cells |

| Maximum Absorption (λMax) | up to 561 nm | Indicates the wavelength of light the dye absorbs most effectively. A redshift is desirable for capturing more of the solar spectrum. researchgate.net |

| Light-Harvesting Efficiency (LHE) | ~99% | Represents the fraction of incident photons at a specific wavelength that are absorbed by the dye. Higher LHE leads to higher photocurrent. researchgate.net |

| Open-Circuit Voltage (VOC) | Higher than reference | The maximum voltage available from a solar cell, which is related to the energy difference between the semiconductor's Fermi level and the dye's HOMO level. researchgate.net |

While this research focuses on a thieno[2,3-b]indole derivative, it highlights the potential of incorporating the methylthio-indole moiety into materials for photovoltaic applications. The electron-donating nature of the indole ring, potentially modulated by the methylthio group, is a key feature for designing efficient sensitizers. researchgate.net

Development as Chemical Sensors and Biochemical Probes

The indole framework is a component of many molecules that exhibit fluorescence, a property that is highly sensitive to the local environment. This sensitivity makes indole derivatives promising candidates for the development of chemical sensors and biochemical probes. While direct applications of this compound as a sensor are not explicitly detailed in the search results, the general principles apply.

For instance, changes in the fluorescence of an indole-containing compound can signal the presence of a specific analyte. The methylthio group could potentially play a role in modulating the electronic and photophysical properties of the indole ring, making it more or less sensitive to certain environmental factors or analytes. Some indole derivatives have been investigated for their potential as anticancer immunomodulators and antifungal agents, suggesting their interaction with biological systems. medchemexpress.com This interaction is a fundamental aspect of biochemical probing.

Furthermore, some triazinone derivatives incorporating a methyl group have been utilized as ionophores in the development of ion-selective sensors, for example, for chromium (III) ions. bohrium.com This demonstrates the broader concept of using heterocyclic compounds with specific functional groups for sensing applications.

Non-Linear Optical (NLO) Chromophores

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies like optical switching and frequency conversion. Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications. researchgate.net

Theoretical studies on indole derivatives have shown that they can possess significant NLO properties. arxiv.org The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using computational methods. High values of β suggest that a molecule has potential for NLO applications. Research on some salicylaldehyde-based functionalized materials has demonstrated that theoretical calculations can predict NLO activity, with computed β values indicating their potential. nih.govacs.org

The presence of donor and acceptor groups connected by a π-conjugated system is a common design strategy for NLO chromophores. The indole nucleus can act as an effective electron donor, and the methylthio group at the 6-position could further enhance this donor character, potentially leading to a larger NLO response when combined with a suitable acceptor group within the same molecule.

Table 3: Calculated NLO Properties of a Sample Indole Derivative (Hypothetical Data for Illustration)

| Parameter | Description | Potential Significance |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | A large dipole moment can contribute to a larger NLO response. |

| Linear Polarizability (α) | A measure of the linear response of the electron cloud to an electric field. | A component in determining the overall NLO properties. |

| First Hyperpolarizability (β) | A measure of the second-order N-LO response. | A key indicator of a molecule's potential for second-order NLO applications. |

Design of Liquid Crystalline Materials

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. Molecules that form liquid crystalline phases (mesogens) often have an anisotropic, elongated or disk-like shape. The indole ring system, being a planar aromatic structure, can be incorporated into the design of mesogens.

While there is no specific mention of this compound in the context of liquid crystals in the provided search results, the general applicability of indole derivatives is noted. ambeed.com Carbazole derivatives, which are structurally related to indoles, have been explored for their liquid crystalline properties. researchgate.net The design of liquid crystalline materials often involves attaching flexible side chains to a rigid core. The this compound unit could serve as part of such a rigid core, with appropriate side chains attached to induce liquid crystalline behavior.

The introduction of the methylthio group could influence the intermolecular interactions, such as π-π stacking and van der Waals forces, which are crucial for the formation and stability of liquid crystalline phases.

Role As a Versatile Synthetic Scaffold and Precursor in Advanced Organic Synthesis

Construction of Fused Heterocyclic Systems Containing the Indole (B1671886) Moiety

The indole nucleus can be readily fused with other heterocyclic rings to generate a diverse array of structures with a wide range of biological activities. researchgate.net The presence of the methylthio group in 6-(methylthio)-1H-indole can influence the regioselectivity and reactivity of cyclization reactions, enabling the synthesis of specific isomers that might be difficult to access otherwise.

One common strategy involves the functionalization of the indole nitrogen and the C7 position, followed by a cyclization reaction to form a new ring. For instance, palladium-catalyzed cascade reactions of o-dihaloarenes or o-chlorosulfonates with imines derived from this compound can lead to the formation of various fused systems. acs.org The methylthio group can direct the regioselectivity of the initial arylation step, ultimately influencing the final structure of the fused heterocyclic product. acs.org

Another approach involves the dearomatization of the indole ring through cycloaddition reactions. acs.org For example, the reaction of this compound with 1,2-diaza-1,3-dienes can lead to the formation of tetracyclic fused indoline (B122111) systems. acs.org The electron-donating nature of the methylthio group can enhance the nucleophilicity of the indole ring, facilitating the cycloaddition process.

| Reaction Type | Reactants | Product Type | Key Features |

| Palladium-catalyzed cascade | This compound derived imines, o-dihaloarenes | Fused Indole Heterocycles | Regioselectivity influenced by the methylthio group. acs.org |

| [4+2] Cycloaddition | This compound, 1,2-diaza-1,3-dienes | Tetracyclic Fused Indolines | Enhanced reactivity due to the electron-donating methylthio group. acs.org |

Synthesis of Complex Polycyclic Structures

The construction of complex polycyclic structures is a significant challenge in organic synthesis. This compound serves as a valuable starting material for synthesizing such intricate molecular frameworks. researchgate.net The indole core provides a rigid scaffold upon which additional rings can be built, and the methylthio group can be used as a handle for further functionalization or as a directing group in cyclization reactions.

One notable application is in the synthesis of polycyclic fused indoline scaffolds through substrate-guided reactivity switches. acs.org By carefully choosing the reaction conditions and the nature of the dienophile, it is possible to control the outcome of cycloaddition reactions involving this compound, leading to the formation of complex polycyclic systems with high stereoselectivity. acs.org

Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in intramolecular cyclization reactions to form new rings. This strategy has been employed in the synthesis of various polycyclic alkaloids and other natural product-like molecules.

Building Blocks for Total Synthesis of Natural Products

The indole moiety is a common feature in a vast number of natural products, many of which exhibit significant biological activity. researchgate.netsemanticscholar.org The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system and has been applied in the total synthesis of numerous natural products. semanticscholar.org this compound and its derivatives can be valuable intermediates in these synthetic endeavors.

For example, the presence of the methylthio group can be advantageous in multi-step syntheses where it can be carried through several transformations and then modified at a later stage. It can also influence the reactivity of the indole ring in key bond-forming reactions, such as the Heck reaction or the Suzuki coupling, which are often employed in the total synthesis of complex natural products.

A desymmetrization strategy, which involves the conversion of a symmetrical precursor into a chiral molecule, has become a powerful tool in natural product synthesis. rsc.org Symmetrically substituted bis-indolyl compounds derived from this compound could potentially serve as substrates for such desymmetrization reactions, providing efficient access to enantiomerically pure natural products.

| Natural Product Class | Synthetic Strategy | Role of this compound |

| Indole Alkaloids | Fischer Indole Synthesis | Precursor for the indole core. semanticscholar.org |

| Polycyclic Natural Products | Cycloaddition Reactions | Dienophile or diene component. acs.org |

| Chiral Natural Products | Desymmetrization | Potential precursor for symmetrical intermediates. rsc.org |

Precursors for Novel and Architecturally Diverse Organic Molecules

Beyond its role in the synthesis of known natural products and fused systems, this compound is a versatile precursor for the creation of novel and architecturally diverse organic molecules. researchgate.netsemanticscholar.org The ability to modify the methylthio group, for instance, through oxidation to the corresponding sulfoxide or sulfone, or by displacement with other nucleophiles, opens up avenues for creating a wide range of new compounds.

The development of new synthetic methods often relies on the availability of versatile starting materials. The unique reactivity of this compound makes it an attractive substrate for exploring new catalytic transformations and for the development of novel cascade reactions. These new methods, in turn, can be used to generate libraries of novel indole-containing compounds for screening in drug discovery and materials science applications.

The synthesis of highly functionalized 1H-indole-2-carbonitriles, which are valuable building blocks for various indole-fused polycycles, can be achieved through cross-coupling reactions. mdpi.com The presence of a methylthio group at the 6-position could influence the electronic properties and reactivity of these precursors, leading to the formation of novel and complex heterocyclic systems.

Future Research Directions and Unexplored Opportunities for 6 Methylthio 1h Indole

Development of Innovative and Sustainable Synthetic Routes

Current synthetic strategies for indole (B1671886) derivatives often rely on classical methods that may involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste. The future synthesis of 6-(methylthio)-1H-indole and its derivatives should pivot towards green and sustainable chemistry principles. dergipark.org.trmdpi.com

Future research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid heating, shorter reaction times, and often results in higher yields and cleaner product profiles compared to conventional heating methods. mdpi.comdntb.gov.ua Exploring one-pot, multi-component reactions under microwave irradiation could provide a highly efficient and environmentally benign route to novel this compound derivatives. rasayanjournal.co.inopenmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that eliminate the need for catalysts and hazardous organic solvents is a primary goal of green chemistry. openmedicinalchemistryjournal.com The use of recyclable media like polyethylene (B3416737) glycol (PEG) or water could be explored for the synthesis of this compound-based compounds. openmedicinalchemistryjournal.comacs.orgacs.org

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions. Investigating enzymatic routes for the introduction of the methylthio group or for the modification of the indole core could provide a highly sustainable synthetic pathway.

Deeper Mechanistic Elucidation of In Vitro Biological Actions

Derivatives of this compound have shown promise as anticancer and anti-inflammatory agents. For instance, a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles demonstrated significant cytotoxic activity against human breast carcinoma (MCF-7) cell lines. bamu.ac.intandfonline.comresearchgate.net Molecular docking studies suggested that these compounds could bind to the epidermal growth factor receptor (EGFR) tyrosine kinase. bamu.ac.inresearchgate.net However, the precise mechanism of action for the core this compound structure remains largely uninvestigated.

Future research opportunities include:

Target Identification and Validation: Comprehensive screening of this compound against a wide panel of kinases and other relevant biological targets is essential to identify its primary cellular partners. This will help in understanding its intrinsic bioactivity and potential therapeutic applications.

Enzymatic Assays: Once potential targets are identified, detailed enzymatic assays are needed to quantify the inhibitory potency (e.g., IC₅₀ values) of this compound and its simple derivatives. Studies on related indole compounds have successfully used this approach to evaluate inhibition of key protein kinases like EGFR, HER2, VEGFR-2, and CDK2. nih.gov

Cell-Based Assays: Investigating the effects of this compound on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways in various cancer cell lines will provide a clearer picture of its biological function. nih.govacs.org

Structural Biology: Obtaining co-crystal structures of this compound or its active derivatives bound to their biological targets would provide invaluable atomic-level insights into the binding mode and the key molecular interactions, guiding the design of more potent and selective inhibitors.

Advanced Computational Design and Virtual Screening of Novel Derivatives

The this compound scaffold is an attractive starting point for the computational design of new therapeutic agents. In silico methods can accelerate the drug discovery process by identifying promising candidates for synthesis and biological evaluation. nih.govnih.gov

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on a library of this compound derivatives can help identify the key structural features that correlate with a specific biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: High-throughput virtual screening of large compound libraries against validated biological targets can identify novel hits based on the this compound core. bamu.ac.inuniv-saida.dz Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and refine the binding poses.

Pharmacophore Modeling: Creating pharmacophore models based on the known active derivatives of this compound can guide the design of new molecules with improved binding affinity and selectivity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov

Integration of this compound into Emerging Technologies and Applications

Beyond its potential in pharmaceuticals, the unique electronic properties of the this compound scaffold make it a candidate for applications in materials science and other emerging technologies.

Unexplored opportunities in this domain include:

Organic Electronics: The sulfur atom in the methylthio group can influence the electronic properties of the indole ring system. Research on a triindole decorated with methylthio groups has shown that these groups can stabilize columnar arrangements, which is beneficial for charge transport. csic.es Future studies could explore the potential of this compound as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells. openmedicinalchemistryjournal.com

Fluorescent Probes and Sensors: The indole nucleus is a known fluorophore. Modifications on the indole ring, such as the introduction of a methylthio group, can modulate its photophysical properties. This opens the door to designing novel fluorescent probes for detecting specific analytes, ions, or biological molecules.

Corrosion Inhibitors: Indole derivatives have been investigated as corrosion inhibitors for metals. The sulfur atom in this compound could enhance its ability to adsorb onto metal surfaces, offering a new class of potential corrosion inhibitors.

Exploration of New Chemical Reactivity Profiles and Transformations

Expanding the synthetic toolbox for modifying the this compound core is crucial for accessing novel derivatives with diverse functionalities. While the general reactivity of indoles is well-documented, the specific influence of the 6-methylthio substituent on these reactions warrants further investigation.

Future research should explore:

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for C-C and C-N bond formation. mdpi.comorganic-chemistry.org Systematically applying these reactions to different positions of the this compound nucleus would enable the synthesis of a vast library of derivatives for screening.

C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to modifying organic molecules. Exploring the regioselective C-H functionalization of the this compound scaffold could provide streamlined access to complex molecules that are difficult to synthesize via traditional methods.

Cycloaddition Reactions: The indole C2-C3 double bond can participate in cycloaddition reactions, providing a route to complex, fused-ring systems. rsc.org Investigating the reactivity of this compound in various cycloaddition reactions could lead to the discovery of novel heterocyclic frameworks with interesting biological or material properties.

Oxidation of the Thioether: The methylthio group itself is a reactive handle. Its oxidation to the corresponding sulfoxide (B87167) or sulfone would create new derivatives with altered electronic and steric properties, potentially leading to different biological activities or material characteristics.

Q & A

Q. What are the common synthetic routes for preparing 6-(methylthio)-1H-indole, and how do reaction conditions influence yield and purity?